3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is amino acids . It is used in proteomics research applications .
Mode of Action
3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride reacts freely with all amino acids to form stable products . It can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, it can react with primary and also with secondary amines .
Biochemical Pathways
The compound affects the biochemical pathways involving amino acids. By reacting with amino acids, it forms stable products that can be easily monitored at 460 nm .
Pharmacokinetics
Its solubility in dmf suggests that it may have good bioavailability.
Result of Action
The result of the action of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is the formation of stable products with amino acids that can be easily monitored at 460 nm . These products are used in proteomics research applications .
Action Environment
The action of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
The compound is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It reacts freely with all amino acids in order to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .
Cellular Effects
Given its reactivity with amino acids , it may interact with proteins and enzymes within cells, potentially influencing cellular processes.
Molecular Mechanism
It is known to react with amino acids to form dabsyl amino acids , suggesting it may interact with proteins and enzymes within cells
Metabolic Pathways
Given its reactivity with amino acids , it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamoyl chloride: This compound shares the dimethylsulfamoyl group but lacks the benzene ring and sulfonyl chloride group.
Benzenesulfonyl chloride: This compound contains the sulfonyl chloride group attached to a benzene ring but lacks the dimethylsulfamoyl group.
Uniqueness
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNYULRLSCWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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